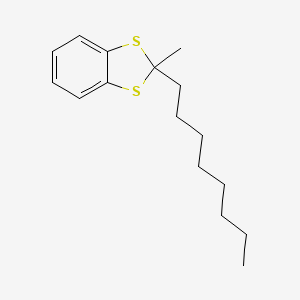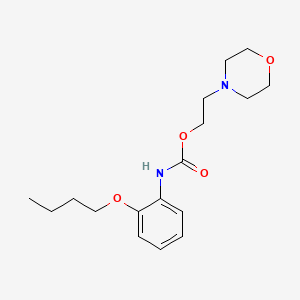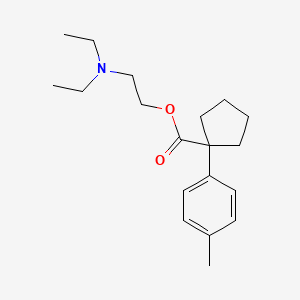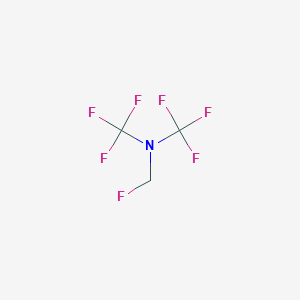
(4-Methylcyclohexane-1,1-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylcyclohexane-1,1-diyl)dimethanol is an organic compound with the molecular formula C9H18O2. It is a derivative of cyclohexane, where two hydroxymethyl groups are attached to the 1,1-position of the 4-methylcyclohexane ring. This compound is a diol, meaning it contains two hydroxyl (-OH) groups, which makes it useful in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohexane-1,1-diyl)dimethanol typically involves the hydrogenation of dimethyl terephthalate (DMT) to produce dimethyl 1,4-cyclohexanedicarboxylate (DMCD), followed by further hydrogenation to yield the desired diol . The reaction conditions often include the use of a copper chromite catalyst to facilitate the hydrogenation process.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar two-step hydrogenation process. The first step involves converting DMT to DMCD, and the second step involves further hydrogenation of DMCD to produce the diol . The choice of catalyst and reaction conditions can influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methylcyclohexane-1,1-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various cyclohexane derivatives.
Scientific Research Applications
(4-Methylcyclohexane-1,1-diyl)dimethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Industry: The compound is used in the production of polyester resins and other polymeric materials.
Mechanism of Action
The mechanism of action of (4-Methylcyclohexane-1,1-diyl)dimethanol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanedimethanol (CHDM): A similar diol with two hydroxymethyl groups attached to a cyclohexane ring.
1,4-Cyclohexanedimethanol: Another diol with hydroxymethyl groups at the 1,4-positions of the cyclohexane ring.
Uniqueness
(4-Methylcyclohexane-1,1-diyl)dimethanol is unique due to the presence of a methyl group at the 4-position, which can influence its chemical reactivity and physical properties compared to other similar diols. This structural difference can affect its solubility, melting point, and interactions with other molecules.
Properties
CAS No. |
65172-49-8 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
[1-(hydroxymethyl)-4-methylcyclohexyl]methanol |
InChI |
InChI=1S/C9H18O2/c1-8-2-4-9(6-10,7-11)5-3-8/h8,10-11H,2-7H2,1H3 |
InChI Key |
CJKYGLPQXZFHBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


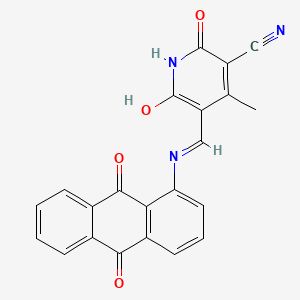

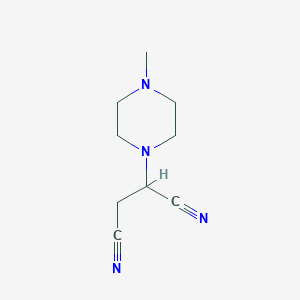
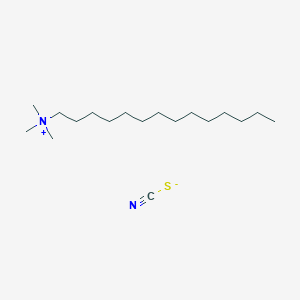

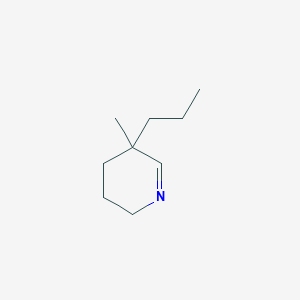

![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)
